molecular formula C18H28N4O2 B2566389 N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide CAS No. 1049518-92-4

N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide

Cat. No.: B2566389
CAS No.: 1049518-92-4
M. Wt: 332.448
InChI Key: MSVMQEHUSZVRDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide”, there are related compounds that have been synthesized. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide possess significant anticonvulsant properties. For instance, a study on the design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides highlighted the synthesis of a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides. These compounds exhibited broad spectra of activity across various preclinical seizure models, with some showing distinctly better safety profiles than clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Cardiovascular Applications

N-Phenylpiperazine derivatives, closely related to the chemical structure of interest, have been utilized as clinical drugs for diseases related to the cardiovascular system. The binding mechanism of these derivatives to the α1A-adrenoceptor was explored, revealing their potential as mediators in the signal pathway of α1-adrenoceptors, which are crucial in cardiovascular health (Zhao et al., 2015).

Antiarrhythmic and Antihypertensive Effects

Several studies have focused on the synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive, and alpha-adrenolytic agents. These compounds have shown promise in both prophylactic antiarrhythmic tests and in displaying significant hypotensive activity, highlighting their potential in treating cardiovascular disorders (Malawska et al., 2005).

Receptor Binding and Molecular Modeling

Further research has delved into the molecular modeling and binding mechanisms of arylpiperazine derivatives, including those structurally similar to this compound. For instance, studies on novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have shown significant antimicrobial activity and provided insights into their binding mechanisms via docking studies, suggesting potential applications in designing antimicrobial agents (Mandala et al., 2013).

Future Directions

The future directions for the study of “N1-(3-(4-phenylpiperazin-1-yl)propyl)-N2-propyloxalamide” and related compounds could include further exploration of their potential therapeutic applications, given the observed antimicrobial activity of related compounds . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could provide valuable information for their potential use in various applications.

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . They have been found to interact with oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It is suggested that the compound may interact with its targets, such as oxidoreductase proteins, leading to changes in their function . This interaction could potentially inhibit the activity of these proteins, thereby exerting its antimicrobial effects.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it can be inferred that the compound may affect pathways involving these proteins. Oxidoreductases are involved in various biochemical pathways, including those related to cellular respiration and detoxification.

Result of Action

Based on its potential antimicrobial activity , it can be inferred that the compound may lead to the inhibition of microbial growth or viability.

Properties

IUPAC Name

N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-2-9-19-17(23)18(24)20-10-6-11-21-12-14-22(15-13-21)16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVMQEHUSZVRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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